(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride
Overview
Description
“(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1461713-42-7 . It has a molecular weight of 252.12 . It is also known as FM2-10.
Molecular Structure Analysis
The IUPAC name for this compound is (6-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride . The InChI code for this compound is 1S/C9H10FN3.2ClH/c1-13-8-4-6(10)2-3-7(8)12-9(13)5-11;;/h2-4H,5,11H2,1H3;2*1H .
Physical and Chemical Properties Analysis
Scientific Research Applications
Organic Synthesis and Chemical Characterization
A notable application involves the synthesis and characterization of novel chemical entities. For instance, derivatives of benzotriazole, benzimidazole, and benzothiazole have been synthesized to study their structural properties and potential biological activities. These studies often involve detailed characterization using techniques like IR, NMR, and mass spectroscopy to confirm the structures of the synthesized compounds (Visagaperumal et al., 2010), (Vishwanathan & Gurupadayya, 2014).
Antimicrobial and Antifungal Activity
Several studies have focused on the antimicrobial and antifungal properties of compounds synthesized from this chemical. These compounds have been evaluated against a variety of bacterial and fungal strains, showing variable degrees of activity. This highlights the potential of these derivatives as leads for the development of new antimicrobial agents (Pejchal et al., 2015).
Pharmacological Applications
Research has also explored the pharmacological potential of derivatives, particularly in the context of novel drug discovery. Some derivatives have been investigated for their potential as serotonin receptor agonists, showing promising results in signal transduction assays and suggesting their utility as antidepressant drug candidates (Sniecikowska et al., 2019).
Anthelmintic Activity
The anthelmintic activity of fluoro-substituted benzothiazole derivatives synthesized from this compound has been investigated. These studies aim to identify new treatments for parasitic worm infections, contributing to the field of parasitology and tropical medicine (Javali et al., 2010).
Anticonvulsant Agents
Some synthesized Schiff bases of this compound have shown potential as anticonvulsant agents. These compounds have been evaluated in various models, demonstrating the ability to protect against seizures, indicating their potential in developing new treatments for epilepsy (Pandey & Srivastava, 2011).
Safety and Hazards
Properties
IUPAC Name |
(6-fluoro-1-methylbenzimidazol-2-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3.2ClH/c1-13-8-4-6(10)2-3-7(8)12-9(13)5-11;;/h2-4H,5,11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYOJPMHCUMDOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)N=C1CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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